molecular formula C10H9NO7 B14306273 4-(Carboxymethoxy)-5-methoxy-2-nitrosobenzoic acid CAS No. 113694-61-4

4-(Carboxymethoxy)-5-methoxy-2-nitrosobenzoic acid

Cat. No.: B14306273
CAS No.: 113694-61-4
M. Wt: 255.18 g/mol
InChI Key: LWVBMTVGUAAMLN-UHFFFAOYSA-N
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Description

4-(Carboxymethoxy)-5-methoxy-2-nitrosobenzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid core substituted with carboxymethoxy, methoxy, and nitroso groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethoxy)-5-methoxy-2-nitrosobenzoic acid typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Carboxymethoxylation: The carboxymethoxy group can be introduced through esterification reactions, followed by hydrolysis to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethoxy)-5-methoxy-2-nitrosobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or carboxymethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino-substituted benzoic acids.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Carboxymethoxy)-5-methoxy-2-nitrosobenzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives may have potential as biochemical probes or inhibitors in enzymatic studies.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Carboxymethoxy)-5-methoxy-2-nitrosobenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the nitroso group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the carboxymethoxy and nitroso groups, making it less reactive in certain chemical reactions.

    5-Nitrosalicylic acid: Contains a nitroso group but lacks the carboxymethoxy group, affecting its solubility and reactivity.

    4-Carboxybenzoic acid: Lacks the methoxy and nitroso groups, making it less versatile in synthetic applications.

Uniqueness

4-(Carboxymethoxy)-5-methoxy-2-nitrosobenzoic acid is unique due to the presence of all three functional groups (carboxymethoxy, methoxy, and nitroso), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

113694-61-4

Molecular Formula

C10H9NO7

Molecular Weight

255.18 g/mol

IUPAC Name

4-(carboxymethoxy)-5-methoxy-2-nitrosobenzoic acid

InChI

InChI=1S/C10H9NO7/c1-17-7-2-5(10(14)15)6(11-16)3-8(7)18-4-9(12)13/h2-3H,4H2,1H3,(H,12,13)(H,14,15)

InChI Key

LWVBMTVGUAAMLN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N=O)OCC(=O)O

Origin of Product

United States

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